2-(4-Fluorophenyl)-4-methyl-1H-imidazole
Overview
Description
2-(4-Fluorophenyl)-4-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 4-fluorophenyl group and a methyl group. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group enhances the compound’s stability and biological activity, making it a valuable molecule in various scientific fields.
Scientific Research Applications
2-(4-Fluorophenyl)-4-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the properties of similar compounds that it likely interacts with its targets through a process of electrophilic substitution, similar to other indole derivatives . This interaction could result in changes in the target’s function, leading to the observed biological activities.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathway and target involved.
Pharmacokinetics
A study on a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, suggests that fluorine-containing compounds can exhibit rapid action and low mammalian toxicity . These properties could potentially impact the bioavailability of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole, although further studies would be needed to confirm this.
Result of Action
It is known that indole derivatives can have diverse biological activities . Depending on the specific target and pathway involved, these activities could result in a wide range of molecular and cellular effects.
Action Environment
It is known that the action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific functional groups present in the compound, such as the fluorophenyl and methyl groups in 2-(4-Fluorophenyl)-4-methyl-1H-imidazole.
Cellular Effects
It is plausible that this compound could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 4-fluoroaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.
Methylation: The final step involves the methylation of the imidazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-1H-imidazole: Lacks the methyl group, which can affect its biological activity and stability.
4-Methyl-1H-imidazole: Lacks the fluorophenyl group, resulting in different chemical and biological properties.
2-Phenyl-4-methyl-1H-imidazole: Lacks the fluorine atom, which can influence its reactivity and interactions with biological targets.
Uniqueness: 2-(4-Fluorophenyl)-4-methyl-1H-imidazole is unique due to the presence of both the fluorophenyl and methyl groups, which enhance its stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUQCSPMWMEIML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146582 | |
Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104575-40-8 | |
Record name | 2-(4-Fluorophenyl)-5-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104575-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104575408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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